

A Comparative Analysis of Experimental and Predicted Properties of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1-(4-
Compound Name:	<i>Methoxyphenyl)cyclopropanecarb</i>
	<i>onitrile</i>
Cat. No.:	B097639

[Get Quote](#)

This guide provides an in-depth comparison between the experimentally determined and computationally predicted properties of **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** (CAS No. 16728-00-0). As a key building block in medicinal chemistry and materials science, accurate characterization of this molecule is paramount.^[1] This document is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting data to bridge the gap between theoretical models and empirical evidence.

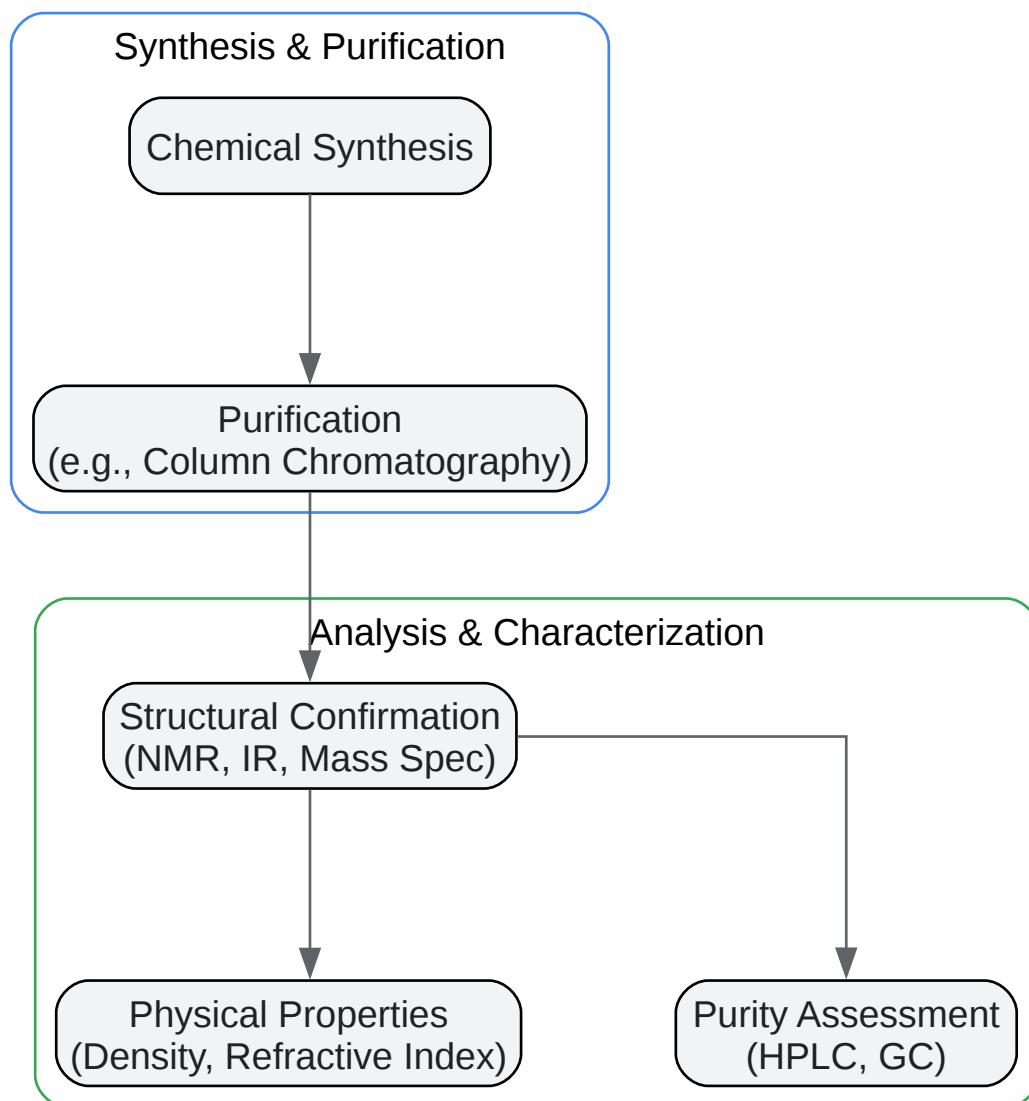
The core of modern chemical research lies in the synergy between in silico prediction and laboratory validation. Computational chemistry allows for high-throughput screening and prediction of molecular behavior, saving significant time and resources. However, these predictions are based on approximations and must be anchored by robust experimental data. This guide will explore the convergence and divergence of these two approaches for the target molecule, providing insights into the reliability of predictive models and the nuances of experimental characterization.

I. Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical properties of a compound govern its behavior in various systems, from reaction flasks to biological matrices. Below is a summary of the available experimental data for **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** compared against properties derived from computational predictions.

Property	Experimental Value	Predicted Value	Source (Experimental)	Source (Predicted)
Molecular Formula	C ₁₁ H ₁₁ NO	C ₁₁ H ₁₁ NO	[2][3][4]	N/A
Molecular Weight	173.21 g/mol	173.21 g/mol	[2][3][4]	N/A
Boiling Point	Not Reported	315.3 ± 35.0 °C	N/A	[2][4]
Density	1.08 g/cm ³	Not Reported	[2][4]	N/A
Refractive Index	1.5415 - 1.5435	Not Reported	[2][4]	N/A
LogP	Not Determined	1.9 - 2.07	N/A	[5][6]
Appearance	Clear colorless to yellow liquid	N/A	[2]	N/A

Analysis and Insights:


The comparison highlights a common scenario in the study of non-commodity chemicals: a mix of empirical and predicted data. While basic identifiers like molecular formula and weight are definitive, thermophysical properties such as the boiling point are often predicted due to the experimental complexity of their determination. The predicted boiling point of 315.3 °C suggests low volatility, consistent with its molecular weight and polar nitrile and ether functional groups.[2][4] The experimentally listed density and refractive index serve as crucial benchmarks for verifying sample identity and purity.[2][4] The predicted LogP values hover around 2.0, indicating moderate lipophilicity, a key parameter in drug design for predicting membrane permeability and solubility.[5][6]

II. Experimental and Computational Workflows

The acquisition of chemical data is a systematic process, whether performed on the bench or on a server. Understanding these workflows is essential for appreciating the origins and limitations of the data.

A. Standard Experimental Characterization Workflow

The empirical data presented in this guide is typically generated through a well-established series of laboratory procedures. The primary goal is to confirm the chemical structure and purity of the synthesized compound and to measure its physical properties.

[Click to download full resolution via product page](#)

Standard laboratory workflow for compound characterization.

Protocol Causality:

- **Synthesis and Purification:** A crude reaction product is never suitable for analysis. Purification, typically via chromatography, is critical to remove unreacted starting materials, byproducts, and catalysts. The choice of chromatographic conditions (e.g., solvent system, stationary phase) is dictated by the polarity of the target molecule, which is inferred from its structure.
- **Structural Confirmation:** A suite of spectroscopic techniques is used because each provides a unique piece of the structural puzzle. Mass spectrometry gives the molecular weight, Infrared (IR) spectroscopy identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise connectivity and environment of atoms.
- **Purity and Physical Properties:** Techniques like HPLC are employed to provide a quantitative measure of purity.^[5] Only a confirmed pure sample is used for measuring intrinsic physical properties like density and refractive index.

B. Computational Prediction Workflow

Predicted properties are generated in silico. The process starts with a 2D or 3D representation of the molecule, which is then subjected to various computational models and algorithms to calculate desired properties.

[Click to download full resolution via product page](#)

*Typical workflow for *in silico* property prediction.*

Methodology Insights:

- Model Selection: The choice of computational method is critical. For spectroscopic and electronic properties, quantum mechanical methods like Density Functional Theory (DFT) are often employed.^[7] For physical properties like boiling point or LogP, Quantitative Structure-Property Relationship (QSPR) models, which are statistically derived from large datasets of known molecules, are common.
- Geometry Optimization: Before any properties can be accurately calculated, the model must find the lowest energy conformation of the molecule. This "geometry optimization" step is fundamental to ensuring the subsequent calculations are relevant to the molecule's most stable state.
- Property Calculation: Specific algorithms are then used to calculate each property. For instance, vibrational frequencies are calculated to predict an IR spectrum, and magnetic shieldings are calculated to predict NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method.^[8]

III. Spectroscopic Properties: Bridging Theory and Experiment

While specific experimental spectra for **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** were not found in the initial search, we can discuss the expected features based on its structure and compare them with the principles of computational prediction.

Infrared (IR) Spectroscopy

- Experimental Approach: A sample is exposed to infrared radiation, and the absorption is measured as a function of wavenumber. Specific functional groups absorb at characteristic frequencies. For our target molecule, key expected peaks include:
 - C≡N (Nitrile): A sharp, medium-intensity peak around 2250-2210 cm^{-1} .
 - C-O-C (Aryl Ether): Strong absorptions in the 1250-1000 cm^{-1} region.
 - Aromatic C=C: Peaks in the 1600-1450 cm^{-1} region.
 - sp^3 C-H (Cyclopropane & Methoxy): Absorptions just below 3000 cm^{-1} .

- Computational Approach: DFT calculations can simulate the vibrational spectra of molecules. [7] This involves calculating the vibrational frequencies corresponding to the normal modes of the molecule. The output is a predicted spectrum of absorption intensity versus wavenumber. While computationally intensive, this method is invaluable for assigning specific peaks in a complex experimental spectrum.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Experimental Approach: ^1H and ^{13}C NMR are the workhorses of structural elucidation.
 - ^1H NMR: We would expect to see distinct signals for the aromatic protons on the methoxyphenyl group (likely in the 6.8-7.5 ppm range, showing splitting patterns indicative of para-substitution), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and complex, shielded signals for the cyclopropane ring protons, typically found in the highly shielded 0.5-1.5 ppm region.[9]
 - ^{13}C NMR: Signals would be observed for the nitrile carbon (~120 ppm), the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the highly shielded cyclopropane carbons.
- Computational Approach: As with IR, quantum chemical methods can predict NMR spectra. [8] The GIAO method is a standard for calculating the isotropic magnetic shielding of each nucleus, which is then converted into a chemical shift by referencing it against a standard (e.g., TMS). These predictions are powerful for resolving ambiguities in complex experimental spectra or for distinguishing between possible isomers.[8]

IV. Conclusion

The analysis of **1-(4-Methoxyphenyl)cyclopropanecarbonitrile** demonstrates the complementary relationship between experimental measurement and computational prediction. Experimental data for properties like density and refractive index provide a tangible, verifiable baseline for sample identification.[2][4] Simultaneously, computational models fill in data gaps (e.g., boiling point, LogP) and provide a theoretical framework for understanding spectroscopic features that are crucial for structural verification.[2][5][6]

For researchers in drug development and materials science, this dual approach is not just beneficial but essential. Computational screening can prioritize candidates, while rigorous

experimental validation ensures that the synthesized materials possess the desired properties for their intended application. The slight discrepancies often observed between predicted and experimental values are not failures, but rather opportunities to refine computational models and deepen our understanding of complex molecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 1-(4-METHOXY-PHENYL)-CYCLOPROPANE CARBONITRILE CAS#: 16728-00-0 [amp.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 16728-00-0 CAS MSDS (1-(4-METHOXY-PHENYL)-CYCLOPROPANE CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-(4-Methoxyphenyl)cyclopropane-1-carbonitrile | SIELC Technologies [sielc.com]
- 6. PubChemLite - 1-(4-methoxyphenyl)cyclopropane-1-carbonitrile (C11H11NO) [pubchemlite.lcsb.uni.lu]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [A Comparative Analysis of Experimental and Predicted Properties of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097639#comparing-experimental-vs-predicted-properties-of-1-4-methoxyphenyl-cyclopropanecarbonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com